![molecular formula C35H42O16 B3026906 [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate CAS No. 118525-37-4](/img/structure/B3026906.png)
[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
説明
[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate is a natural product found in Epimedium sagittatum, Epimedium grandiflorum, and Epimedium diphyllum with data available.
科学的研究の応用
Pharmacokinetic Studies
Sagittatoside C is one of the twelve bioactive compounds found in Epimedium, a traditional Chinese herb . A reliable HPLC-MS/MS method has been developed for the simultaneous quantification of these compounds, including Sagittatoside C, in rat plasma . This method has been applied to pharmacokinetic studies following the oral administration of Epimedium extract .
Osteoporosis Treatment
Sagittatoside C is one of the active compounds in Epimedium that has been reported to exert anti-osteoporosis effects . Network pharmacology analysis and experimental validation studies have identified several potential active compounds and target proteins, as well as pathways of Epimedium, that could be beneficial in treating osteoporosis .
Enzymatic Hydrolysis
Sagittatoside C can be prepared through a convenient method involving recyclable and integrated biphase enzymatic hydrolysis . This method provides a way to produce Sagittatoside C, a rare bioactive secondary flavonol glycoside .
Apoptosis Induction
Research has shown that Sagittatoside C, along with other compounds like Sagittatoside A and Baohuoside I, can induce apoptosis . These compounds exert their effects by regulating the intrinsic pathway .
作用機序
Sagittatoside C, also known as [(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate, is a flavonoid isolated from Herba Epimedii . This compound has been studied for its potential therapeutic effects, particularly in the context of osteoporosis .
Target of Action
Studies on similar compounds from epimedium, such as 2″-o-rhamnosylicariside ii, have identifiedHIF-1α as a potential target . HIF-1α is a transcription factor that plays a crucial role in cellular responses to hypoxia.
Mode of Action
While the exact mode of action of Sagittatoside C remains unclear, it is likely that it interacts with its targets to induce certain biochemical changes. For instance, 2″-O-RhamnosylIcariside II, a similar compound, has been shown to bind with HIF-1α, inhibit both HIF-1α gene and protein expression, and enhance COL1A1 protein expression under hypoxic conditions .
Biochemical Pathways
Sagittatoside C may be involved in the regulation of the intrinsic apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. The intrinsic apoptosis pathway is typically triggered by intracellular signals generated when cells are in stress conditions.
Pharmacokinetics
A method for the simultaneous determination of twelve bioactive compounds, including sagittatoside c, in rat plasma has been developed . This method could potentially be used to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sagittatoside C.
Result of Action
Compounds from epimedium, such as 2″-o-rhamnosylicariside ii, have been shown to promote osteoblast differentiation and improve bone microstructures . They can also reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation .
特性
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUYZAEBBWPRU-RTHLAZLQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sagittatoside C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。